molecular formula C11H11NO B3345198 Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- CAS No. 102192-76-7

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-

Cat. No.: B3345198
CAS No.: 102192-76-7
M. Wt: 173.21 g/mol
InChI Key: ACSJWLIRNFHVID-UHFFFAOYSA-N
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Description

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- is a heterocyclic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are often mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole: A basic structure similar to Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- but without the additional fused rings.

    Carbazole: Another indole derivative with a different arrangement of fused rings.

    Tetrahydroquinoline: A compound with a similar tetrahydro structure but different ring composition.

Uniqueness

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7,8,8a-tetrahydro-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1,3,5,9H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJWLIRNFHVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907193
Record name 6,7,8,8a-Tetrahydrobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102192-76-7
Record name Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102192767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,8a-Tetrahydrobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 2
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 3
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 4
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 5
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 6
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-

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